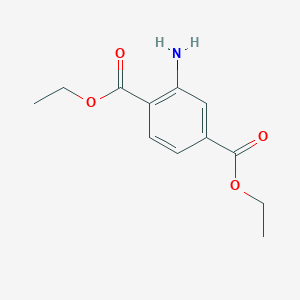

Diethyl 2-aminoterephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the CAS number 5372-81-6 .

Synthesis Analysis

Diethyl 2-aminoterephthalate can be synthesized by solvothermal reactions of 2-aminoterephthalic acid with magnesium, cobalt, and strontium metal centers . Another method involves the reaction of diethyl 2-nitroterephthalate with hydrogen in the presence of Pd/charcoal, followed by reduction to yield diethyl 2-aminoterephthalate .Chemical Reactions Analysis

Diethyl 2-aminoterephthalate has been used in the synthesis of three novel amino-functionalized metal–organic frameworks (MOFs): Mg-ABDC, Co-ABDC, and Sr-ABDC . These MOFs were synthesized by solvothermal reactions of 2-aminoterephthalic acid with magnesium, cobalt, and strontium metal centers, respectively .Physical And Chemical Properties Analysis

Diethyl 2-aminoterephthalate is a colorless liquid with a slight aromatic odor . Its molecular weight is 237.26 .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) for CO2 Adsorption

Diethyl 2-aminoterephthalate serves as a ligand in the synthesis of amino-functionalized metal–organic frameworks (MOFs). Researchers have created novel MOFs, including Mg-ABDC, Co-ABDC, and Sr-ABDC, by reacting this compound with magnesium, cobalt, and strontium metal centers. These MOFs exhibit selective CO2 adsorption from gas mixtures due to their incorporation of Lewis base sites and open metal cation sites. Notably:

Sulfonic Acid Functionalization for Nanoparticles

Researchers have developed a post-polymerization method for producing superacidic solid nanoparticles using diethyl 2-aminoterephthalate. Here’s how it works:

Safety and Hazards

The safety data sheet for Diethyl 2-aminoterephthalate suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It is known that phthalates, a class of chemicals to which diethyl 2-aminoterephthalate belongs, are endocrine-disrupting chemicals . They can induce neurological disorders and interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Phthalates, including Diethyl 2-aminoterephthalate, can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process

Pharmacokinetics

It is known that the compound has a molecular weight of 23725 , and it is insoluble in water . These properties may influence its bioavailability.

Result of Action

It is known that phthalates can induce neurological disorders .

Action Environment

It is known that the compound is stable under recommended storage conditions .

Propiedades

IUPAC Name |

diethyl 2-aminobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFDXMSSBFNAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-aminoterephthalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)

![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)

![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)